molecular formula C15H10ClNO3S B2821110 S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate CAS No. 331462-27-2

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate

Cat. No.: B2821110
CAS No.: 331462-27-2
M. Wt: 319.76
InChI Key: LOZKDGVAKACRJR-RUDMXATFSA-N
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Description

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate is an organic compound characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a propenethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate typically involves the reaction of 4-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiol reagent. The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the propenethioate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-chlorophenyl) (E)-3-(4-nitrophenyl)-2-propenethioate
  • S-(4-chlorophenyl) (E)-3-(2-nitrophenyl)-2-propenethioate
  • S-(4-bromophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate

Uniqueness

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)-2-propenethioate is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and biological activity. The presence of the propenethioate moiety also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(3-nitrophenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S/c16-12-5-7-14(8-6-12)21-15(18)9-4-11-2-1-3-13(10-11)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKDGVAKACRJR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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